

difference between o-hydroxypropiophenone and 2-hydroxypropiophenone

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Compound of Interest

Compound Name: 2-Hydroxypropiophenone

CAS No.: 5650-40-8

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An In-depth Technical Guide to 2-Hydroxypropiophenone

A Note on Nomenclature: It is crucial for researchers and scientists to recognize that o-hydroxypropiophenone and **2-hydroxypropiophenone** are synonymous terms for the same chemical compound.[1][2][3] The prefix "o-" (ortho) and the locant "2-" both denote the position of the hydroxyl group on the phenyl ring relative to the propiophenone side chain.[1][2][3] This guide will primarily use the IUPAC-preferred name, 1-(2-hydroxyphenyl)propan-1-one, or the common name **2-hydroxypropiophenone**. [2]

Section 1: Core Compound Identity and Properties

2-Hydroxypropiophenone (CAS RN: 610-99-1) is an aromatic ketone that is a valuable intermediate in various fields of chemical synthesis, including pharmaceuticals and polymer chemistry.[4][5] Its structure, featuring a hydroxyl group ortho to a propionyl group on a benzene ring, allows for unique reactivity and applications.

This compound is typically a colorless to pale yellow or brown liquid or a low-melting solid.[4][6][7] Its physical and chemical properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₀ O ₂	[1][2][3]
Molecular Weight	150.17 g/mol	[1][2]
CAS Number	610-99-1	[1][2][3]
Appearance	Colorless to yellow/green clear liquid; may appear as a white to off-white crystalline solid.	[4][6]
Melting Point	15-22 °C	[6][7]
Boiling Point	229 °C; 150 °C at 80 mmHg	[7]
Density	~1.106 g/cm ³ at 20 °C	[7][8]
Solubility	Insoluble in water; Soluble in organic solvents like chloroform and methanol.	[7][9]
Refractive Index	~1.549 at 20 °C	[8]

Definitive identification of **2-hydroxypropiophenone** relies on spectroscopic analysis. Key spectral features include:

- ¹H NMR: The proton nuclear magnetic resonance spectrum will show characteristic peaks for the aromatic protons, the ethyl group's methylene and methyl protons, and a distinct peak for the hydroxyl proton.[10][11]
- ¹³C NMR: The carbon spectrum will display unique signals for the carbonyl carbon, the aromatic carbons (with the hydroxyl- and acyl-substituted carbons having distinct chemical shifts), and the two carbons of the ethyl group.[2]
- IR Spectroscopy: The infrared spectrum is characterized by a strong absorption band for the carbonyl (C=O) group and a broad band corresponding to the hydroxyl (O-H) group.[1][3]

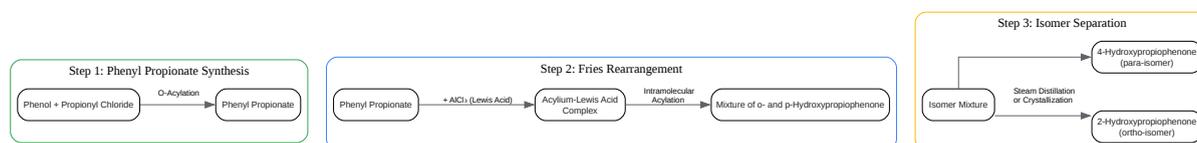
Section 2: Synthesis and Mechanistic Insights

The primary industrial synthesis of **2-hydroxypropiophenone** is achieved through the Fries rearrangement of phenyl propionate.[12] This reaction is a cornerstone of aromatic chemistry and its understanding is vital for optimizing the yield of the desired ortho-isomer.

The Fries rearrangement is an intramolecular acylation reaction where a phenolic ester is converted to a hydroxy aryl ketone in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl_3).[13][14]

The reaction proceeds through the following key steps:

- **Complex Formation:** The Lewis acid coordinates to the carbonyl oxygen of the phenyl propionate, making the acyl group more electrophilic.[14]
- **Acylium Ion Generation:** This coordination facilitates the cleavage of the ester linkage, forming an acylium ion and an aluminum phenoxide complex.[15]
- **Electrophilic Aromatic Substitution:** The acylium ion then acts as an electrophile, attacking the activated phenyl ring. This attack can occur at either the ortho or para position.
- **Hydrolysis:** The final product is liberated upon hydrolytic workup.[15]



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Caption: Workflow for the synthesis of **2-Hydroxypropiophenone**.

A critical aspect of the Fries rearrangement is controlling the regioselectivity—the ratio of the ortho (2-hydroxy) to the para (4-hydroxy) product.^[15]

- High Temperatures (>160°C): Favor the formation of the ortho isomer (**2-hydroxypropiophenone**). This is because the ortho product can form a thermodynamically stable six-membered chelate ring with the aluminum catalyst.^[16]
- Low Temperatures (<60°C): Tend to favor the formation of the para isomer (4-hydroxypropiophenone), which is the kinetically controlled product.^{[16][17][18]}

Therefore, for the targeted synthesis of **2-hydroxypropiophenone**, the reaction must be conducted at elevated temperatures.^[16] Alternative catalysts like methanesulfonic acid have also been explored to improve yields and provide milder reaction conditions.^{[15][19]}

This protocol is a generalized procedure based on established methods.^{[13][16]}

Part A: Synthesis of Phenyl Propionate

- Setup: In a dry, three-necked flask equipped with a magnetic stirrer and reflux condenser, dissolve phenol and a suitable base (e.g., pyridine or triethylamine) in an inert solvent like cyclohexane.
- Acylation: Slowly add propionyl chloride to the stirred solution. An exothermic reaction may occur.
- Reaction: Stir the mixture at room temperature or with gentle heating for 2-4 hours. Monitor completion using Thin-Layer Chromatography (TLC).
- Workup: Wash the reaction mixture with a dilute acid solution (e.g., 5% HCl) to remove the base, followed by a sodium bicarbonate solution, and finally brine.
- Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude phenyl propionate.

Part B: Fries Rearrangement to **2-Hydroxypropiophenone**

- Setup: In a dry flask, place the synthesized phenyl propionate.

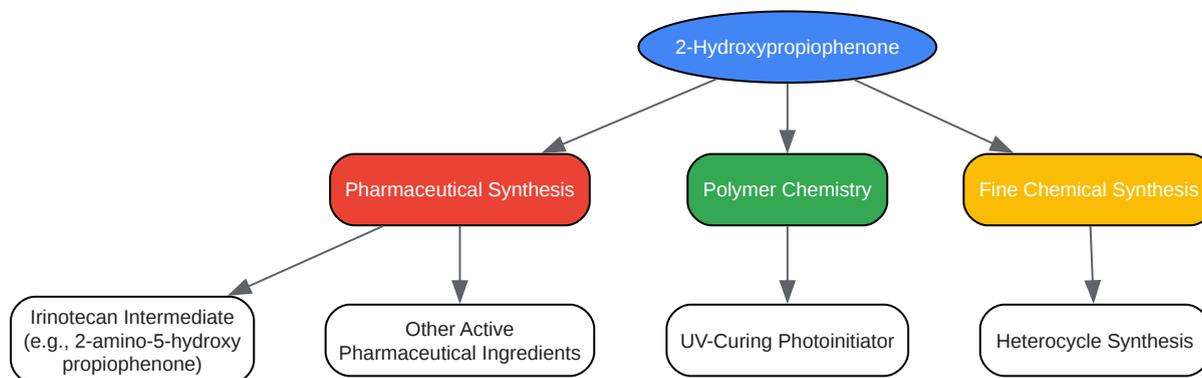
- **Catalyst Addition:** Carefully and portion-wise, add anhydrous aluminum chloride (AlCl_3). The reaction is highly exothermic and releases HCl gas; proper ventilation is essential.
- **Heating:** Heat the reaction mixture to a temperature between 120-160°C for 2-4 hours.[16]
- **Hydrolysis:** After cooling, very cautiously quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.
- **Extraction:** Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed. The primary method to separate the 2-hydroxy (ortho) from the 4-hydroxy (para) isomer is steam distillation, as the ortho isomer is more volatile due to intramolecular hydrogen bonding.[16] Further purification can be achieved via crystallization or column chromatography.

Section 3: Applications in Research and Drug Development

2-Hydroxypropiophenone is a versatile building block in organic synthesis.

The compound and its derivatives are key precursors in the synthesis of various pharmaceuticals. For example, 2-amino-5-hydroxypropiophenone is a crucial intermediate in the formal synthesis of Irinotecan, a top-selling anticancer drug.[20][21] Its structural motif is also found in compounds explored for analgesic and anti-inflammatory properties.[12]

2-Hydroxypropiophenone and its derivatives are widely used as photoinitiators.[5][6] Upon exposure to UV light, they undergo cleavage to generate free radicals, which initiate polymerization reactions. This property is vital in the manufacturing of UV-curable coatings, inks, and adhesives.[4][5]



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Caption: Key application areas for **2-Hydroxypropiophenone**.

Section 4: Safety and Handling

As a laboratory chemical, **2-hydroxypropiophenone** must be handled with appropriate care.

- Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^{[2][22][23]}
- Handling Precautions: Use in a well-ventilated area or outdoors.^{[22][23]} Wear protective gloves, eye protection, and face protection.^{[22][23]} Wash skin thoroughly after handling.^{[22][23]}
- Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances.^[7] It may be hygroscopic and air-sensitive, so storage under an inert atmosphere is recommended for long-term stability.^[6]
- First Aid: In case of contact with skin, wash with plenty of soap and water.^{[7][23]} If in eyes, rinse cautiously with water for several minutes.^{[7][23]} If inhaled, move the person to fresh air.^{[7][23]} Seek medical attention if irritation persists.^{[7][22]}

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